Trimethylolpropane propoxylate triacrylate

Vue d'ensemble

Description

Trimethylolpropane propoxylate triacrylate is a trifunctional acrylate ester monomer derived from trimethylolpropane. It is widely used in the manufacture of plastics, adhesives, acrylic glue, anaerobic sealants, and ink due to its low volatility and fast cure response .

Mécanisme D'action

Target of Action

Trimethylolpropane propoxylate triacrylate (TMPTA) is a trifunctional acrylate ester monomer . It is primarily used in the manufacture of plastics, adhesives, acrylic glue, anaerobic sealants, and ink . The primary targets of TMPTA are the components of these materials, where it acts as a cross-linking agent, enhancing their structural integrity and durability .

Mode of Action

TMPTA, due to its acrylic functionality, is capable of undergoing the Michael reaction with an amine . This reaction is a type of conjugate addition, which allows TMPTA to form covalent bonds with its targets, thereby modifying their structure and properties . This reaction is particularly useful in epoxy chemistry, where it significantly speeds up the cure time .

Biochemical Pathways

The Michael addition reaction of TMPTA is a key step in the formation of various polymers . This reaction promotes a high conversion of -OH groups and yield of TMPTA while employing a lower amount of acrylic acid . The resulting polymers have a denser network structure, which improves their solvent resistance and thermal stability .

Pharmacokinetics

It’s worth noting that tmpta is characterized by low volatility and fast cure response , which are crucial for its effectiveness in various applications.

Result of Action

The result of TMPTA’s action is the formation of durable, resistant materials with enhanced mechanical properties . For example, when used in the production of UV-cured coatings, inks, and adhesives, TMPTA contributes to their weather, chemical, and water resistance, as well as good abrasion resistance .

Action Environment

The action of TMPTA can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of catalysts, can affect the yield and properties of the resulting polymers . Moreover, TMPTA’s effectiveness can be affected by the presence of other substances in the reaction mixture .

Analyse Biochimique

Biochemical Properties

It is known that this compound can participate in Michael addition reactions, a type of conjugate addition, with other compounds such as diamine or dithiol compounds . This reaction can yield porous polymers, which have a variety of applications .

Cellular Effects

For instance, these polymers can absorb organic solvents, which could potentially influence cellular processes .

Molecular Mechanism

The molecular mechanism of Trimethylolpropane propoxylate triacrylate involves its reaction with other compounds to form porous polymers . The resulting polymers have a porous structure, which can be controlled by the reaction conditions .

Méthodes De Préparation

Trimethylolpropane propoxylate triacrylate is synthesized via the esterification reaction of trimethylolpropane with acrylic acid. This process typically employs heterogeneous catalysts such as Amberlite™ 120 IR (H+), Amberlyst® 15, and Dowex™ 50WX8 resins. The reaction conditions include a temperature of 120°C, a catalyst loading of 10% w/w, a reaction time of 4 hours, and an acid-to-alcohol molar ratio of 6:1. The presence of monomethyl ether hydroquinone as an inhibitor and air bubbling at 6 ± 1 Nl/h enhances the yield and conversion of hydroxyl groups .

Analyse Des Réactions Chimiques

Trimethylolpropane propoxylate triacrylate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Trimethylolpropane propoxylate triacrylate has numerous applications in scientific research:

Polymer Synthesis: It is used as a starting material in the preparation of porous polymers via Michael addition reactions.

Coatings and Adhesives: It is used in the production of UV-cured coatings, inks, and adhesives due to its fast cure response and low volatility.

Nanocomposites: It is used in the preparation of poly(trimethylolpropane triacrylate/Al) nanocomposites by in situ solution polymerization.

Hydrogels: It is used in the preparation of cross-linkable acrylamide/crotonic acid water retainer hydrogels.

Solar Cells: It is used as a polymer electrolyte in dye-sensitized solar cells.

Comparaison Avec Des Composés Similaires

Trimethylolpropane propoxylate triacrylate is similar to other acrylate esters such as:

Trimethylolpropane triacrylate: Both compounds are used in the manufacture of plastics, adhesives, and coatings.

Ethoxylated trimethylolpropane triacrylate: This compound has similar polymerization activity but lower viscosity and shrinkage compared to trimethylolpropane triacrylate.

This compound stands out due to its unique combination of low volatility, fast cure response, and versatility in various applications.

Propriétés

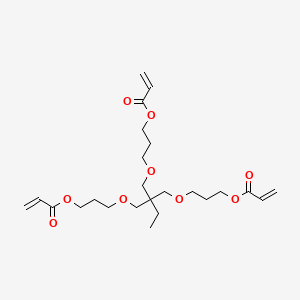

IUPAC Name |

3-[2,2-bis(3-prop-2-enoyloxypropoxymethyl)butoxy]propyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O9/c1-5-21(25)31-15-9-12-28-18-24(8-4,19-29-13-10-16-32-22(26)6-2)20-30-14-11-17-33-23(27)7-3/h5-7H,1-3,8-20H2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNNNERURUGJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCCCOC(=O)C=C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-[(1-oxo-2-propen-1-yl)oxy]-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53879-54-2 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-[(1-oxo-2-propen-1-yl)oxy]-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylidynetrimethanol, propoxylated, esters with acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Trimethylolpropane propoxylate triacrylate, with its three acrylate functional groups, acts as a cross-linker in the synthesis of porous polymers. [, ] These acrylate groups readily participate in Michael addition reactions with diamines or dithiols. [] For instance, reacting TPT with hexamethylene diamine (HDA) in dimethyl sulfoxide (DMSO) results in a cross-linked polymer network. The morphology of the resulting porous structure, whether connected globules or co-continuous, can be fine-tuned by adjusting reaction conditions like time and temperature. []

A: this compound plays a crucial role in developing bendable plastic crystal polymer electrolytes (B-PCPEs) for flexible lithium-ion batteries. [] When incorporated into a plastic crystal electrolyte (PCE) containing lithium bis-trifluoromethanesulphonimide (LiTFSI) in succinonitrile (SN) and subjected to UV curing, TPT forms a compliant polymer network. This network, characterized by long linear hydrocarbon chains, enhances the bendability of the electrolyte while ensuring good interfacial contact with the lithium metal electrodes. []

A: Yes, the properties of porous polymers synthesized with TPT can be modified by manipulating the reaction conditions and components. For example, in thio-Michael addition reactions between TPT and 1,6-hexanedithiol (HDT), the choice and concentration of the base catalyst significantly influence the resulting porous structure. [] Additionally, incorporating a photo-base generator as the catalyst allows for further control over pore formation. []

A: Absolutely, this compound is a key component in UV-cured woodware varnishes. [] Its inclusion contributes to desirable coating properties like low viscosity, good spraying performance, and sufficient flexibility without compromising hardness. [] This makes it particularly suitable for finishing various wood substrates, including solid wood, veneers, and flakeboards. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.